molecular formula C22H15F3N2O3S B2816617 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide CAS No. 477710-04-6

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide

Cat. No.: B2816617
CAS No.: 477710-04-6
M. Wt: 444.43
InChI Key: KHXADZLRNWOGED-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by:

  • A 3-cyano group on the central benzene ring.
  • A sulfinyl group (-SO-) at position 4, linked to a 3-(trifluoromethyl)phenyl moiety.
  • A 3-methoxybenzenecarboxamide substituent on the adjacent phenyl ring.

Properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3S/c1-30-18-6-2-4-14(11-18)21(28)27-17-8-9-20(15(10-17)13-26)31(29)19-7-3-5-16(12-19)22(23,24)25/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXADZLRNWOGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide typically involves multiple steps:

  • Formation of the Cyano Group:

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst like copper(I) iodide (CuI).

  • Sulfinylation: : The sulfinyl group can be introduced through oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Amide Formation: : The final step involves the formation of the amide bond, typically achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfinyl group in the compound can undergo further oxidation to form sulfone derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium cyanide (NaCN), trifluoromethyl iodide (CF3I), copper(I) iodide (CuI)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics. Its derivatives might find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfinyl group may participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

Key structural differences among analogs include:

  • Sulfur-containing groups : Sulfinyl (-SO-) vs. sulfanyl (-S-).
  • Aromatic substituents: Cyano (-CN), methoxy (-OCH₃), chloro (-Cl), or trifluoromethyl (-CF₃).
Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features CAS Number
Target Compound 3-cyano, 4-(3-CF₃-phenyl)sulfinyl, 3-methoxy C₂₂H₁₆F₃N₂O₃S 460.44 Sulfinyl group enhances polarity Not explicitly stated
N-[3-Cyano-4-(methylsulfinyl)phenyl]-3-methylbenzamide 3-cyano, 4-methylsulfinyl, 3-methyl C₁₆H₁₄N₂O₂S 298.36 Methylsulfinyl and methyl groups reduce steric bulk 320421-56-5
N-[3-Cyano-4-(methylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide 3-cyano, 4-methylsulfanyl, 3-CF₃ C₁₆H₁₁F₃N₂OS 336.34 Sulfanyl group increases hydrophobicity 306980-85-8
3,4-Dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide 3,4-dichloro, 3-cyano, 4-(3-CF₃-phenyl)sulfinyl C₂₁H₁₂Cl₂F₃N₂O₂S 483.29 Chloro groups may enhance halogen bonding 477709-97-0
Table 2: Inferred Activity Based on Structural Proximity
Compound Potential Applications Evidence
Target Compound Agrochemicals (insecticides), kinase inhibitors Structural similarity to ryanodine receptor modulators
N-[3-Cyano-4-(methylsulfinyl)phenyl]-3-methylbenzamide Antifungal agents Analogous pyrazolecarboxamides show antifungal activity
4-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide Cancer research NSC203870 (a synonym) is cataloged in oncology libraries

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